Neodymium(III) sulfate octahydrate

概要

説明

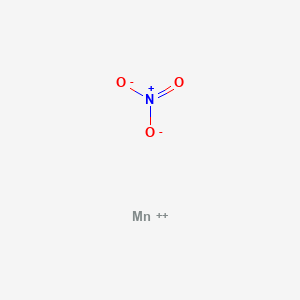

Neodymium(III) sulfate is a salt of the rare-earth metal neodymium that has the formula Nd2(SO4)3 . It forms multiple hydrates, the octa-, penta-, and the dihydrate, among which the octahydrate is the most common . This compound has a retrograde solubility, meaning its solubility decreases with increasing temperature . It is used as a catalyst, in glass, crystal and capacitors, and in CRT displays to enhance contrast between reds and greens .

Synthesis Analysis

Neodymium sulfate is produced by dissolving neodymium(III) oxide in sulfuric acid: Nd2O3 + 3H2SO4 → Nd2(SO4)3 + 3H2O . It can also be prepared by the reaction of neodymium(III) perchlorate and sodium sulfate .Molecular Structure Analysis

The molecular formula of Neodymium(III) sulfate octahydrate is H16Nd2O20S3 .Chemical Reactions Analysis

Neodymium sulfate octahydrate decomposes at 40 °C to the pentahydrate, which in turn decomposes to the dihydrate at 145 °C. The dihydrate dehydrates to the anhydrous form at 290 °C .Physical And Chemical Properties Analysis

Neodymium(III) sulfate octahydrate appears as pink crystals . It has a molar mass of 576.7 g/mol, a density of 2.85 g/cm3, and a melting point of 700 °C . It is soluble in water, with an anhydrous form solubility of 8 g/100 ml at 20 °C . It is also soluble in sulfuric acid .科学的研究の応用

Heat Capacity Measurements for Electronic Activation Studies : Ahlberg, Blanchard, and Lundberg (1937) measured the heat capacities of neodymium sulfate octahydrates to study the electronic energy states of rare earth ions. They determined the electronic heat capacity of the neodymium ion in this compound, identifying electronic energy levels and their statistical weights (Ahlberg, Blanchard, & Lundberg, 1937).

Synthesis of Neodymium Sulphides : Škrobian, Sato, Saito, and Fujino (1994) researched synthesizing neodymium sulphides from neodymium sulphate octahydrate. Their work involved studying the reaction of neodymium sulphate with carbon disulphide gas, leading to the formation of various neodymium sulphides (Škrobian et al., 1994).

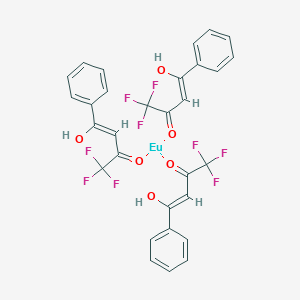

Crystal and Molecular Structures of Neodymium Complexes : Nakamura, Nagai, Shimoi, and Ouchi (1984) studied the crystal and molecular structure of bis(benzamide)tris(O,O′-diisopropyl dithiophosphato)neodymium(III) complexes. This research contributes to the understanding of neodymium(III) coordination and its potential applications in various fields (Nakamura et al., 1984).

Magnetic Properties and Crystal Field Investigations : Neogy and Nandi (1985) conducted magnetic measurements on octahydrated neodymium selenate and compared them with neodymium sulfate. This research provides insights into the behavior of Nd3+ ions in different crystal environments, which is crucial for understanding its magnetic properties (Neogy & Nandi, 1985).

Complexes in Liquid-Liquid Extraction Systems : Lumetta, Sinkov, Krause, and Sweet (2016) explored the formation of neodymium(III) complexes during its extraction into hydrophobic solvents. This study is significant for understanding the behavior of neodymium in extraction and separation processes, which are vital in rare earth element processing (Lumetta et al., 2016).

Safety And Hazards

Neodymium(III) sulfate octahydrate is an irritant . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

Neodymium, a rare earth element, is critical to numerous industries . Neodymium can be extracted from ore concentrates, waste materials, or recycled materials such as recycled Nd-Fe-B permanent magnets . In a standard process, concentrated sulfuric acid (H2SO4) is used as an extraction/leaching agent . Therefore, knowledge of Nd(III)–sulfate interaction at high ionic strengths is important for optimization of the extraction process . In addition, sulfate is also a major species in natural surface waters and present in nuclear waste streams . Nd(III) has been used a chemical analog to trivalent actinides in nuclear waste research and development .

特性

IUPAC Name |

neodymium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUARGWNXMWCLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16Nd2O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648478 | |

| Record name | Neodymium(III) sulfate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(III) sulfate octahydrate | |

CAS RN |

13477-91-3 | |

| Record name | Neodymium(III) sulfate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。